Chiisanoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

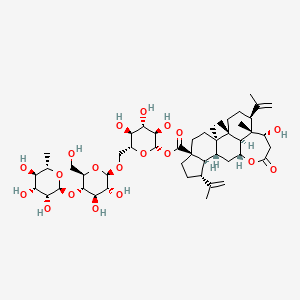

Chiisanoside is a natural product found in Eleutherococcus senticosus, Eleutherococcus divaricatus, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Chiisanoside has been extensively studied for its antitumor properties . Research indicates that it exhibits significant inhibition of tumor cell growth without adversely affecting immune organs. In a study involving H22 tumor-bearing mice, this compound treatment led to enhanced levels of plasma cytokines such as IL-2 and TNF-α while reducing VEGF levels, indicating its potential to inhibit angiogenesis and promote apoptosis in tumor cells .

Table 1: Antitumor Effects of this compound

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2023) | H22 Tumor-Bearing Mice | Significant inhibition of tumor growth; enhanced immune response |

| Liu et al. (2024) | Cell Lines | Induced apoptosis via regulation of Bcl-2 and Bax proteins |

Ototoxicity Prevention

Recent studies have highlighted this compound's effectiveness in preventing cisplatin-induced ototoxicity (CIO). A derivative of this compound demonstrated the ability to activate autophagy and inhibit oxidative stress through the LRP6/GSK3β signaling pathway. This mechanism is crucial for protecting auditory hair cells from damage caused by cisplatin, a common chemotherapeutic agent .

Table 2: Protective Effects Against Ototoxicity

| Study | Model | Mechanism |

|---|---|---|

| Teng et al. (2025) | HEI-OC1 Cells | Activation of autophagy; inhibition of oxidative stress |

| Wang et al. (2024) | Mouse Model | Reduced spiral ganglion damage; improved hearing function |

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2, thereby reducing inflammation .

Table 3: Anti-inflammatory Properties

| Study | Condition | Findings |

|---|---|---|

| Li et al. (2020) | Rheumatoid Arthritis | Reduced inflammation markers; improved joint function |

| Zhao et al. (2021) | Ischemia-Reperfusion Injury | Decreased oxidative stress; enhanced tissue recovery |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been found to mediate pathways that reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neuroprotection .

Table 4: Neuroprotective Applications

| Study | Model | Mechanism |

|---|---|---|

| Chen et al. (2023) | Aconitine-Induced Cardiomyocyte Injury | Reduced ROS production; maintained calcium ion balance |

| Liu et al. (2024) | Neurodegenerative Models | Modulation of Parkin/ZNF746/PGC-1α axis; reduced neuroinflammation |

Propiedades

Fórmula molecular |

C48H74O19 |

|---|---|

Peso molecular |

955.1 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,9R,10R,12R,16R,17S,18S,21S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate |

InChI |

InChI=1S/C48H74O19/c1-19(2)22-9-12-48(14-13-45(6)24(30(22)48)15-25-40-46(45,7)11-10-23(20(3)4)47(40,8)28(50)16-29(51)63-25)44(60)67-43-37(58)34(55)32(53)27(65-43)18-61-41-38(59)35(56)39(26(17-49)64-41)66-42-36(57)33(54)31(52)21(5)62-42/h21-28,30-43,49-50,52-59H,1,3,9-18H2,2,4-8H3/t21-,22-,23-,24+,25+,26+,27+,28+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40-,41+,42-,43-,45+,46+,47+,48-/m0/s1 |

Clave InChI |

JVLBOZIUMGNKQW-JBPVHNHLSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6C[C@@H]7[C@H]8[C@]([C@@]6(CC5)C)(CC[C@H]([C@@]8([C@@H](CC(=O)O7)O)C)C(=C)C)C)C(=C)C)O)O)O)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CC7C8C(C6(CC5)C)(CCC(C8(C(CC(=O)O7)O)C)C(=C)C)C)C(=C)C)O)O)O)CO)O)O)O |

Sinónimos |

chiisanoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.